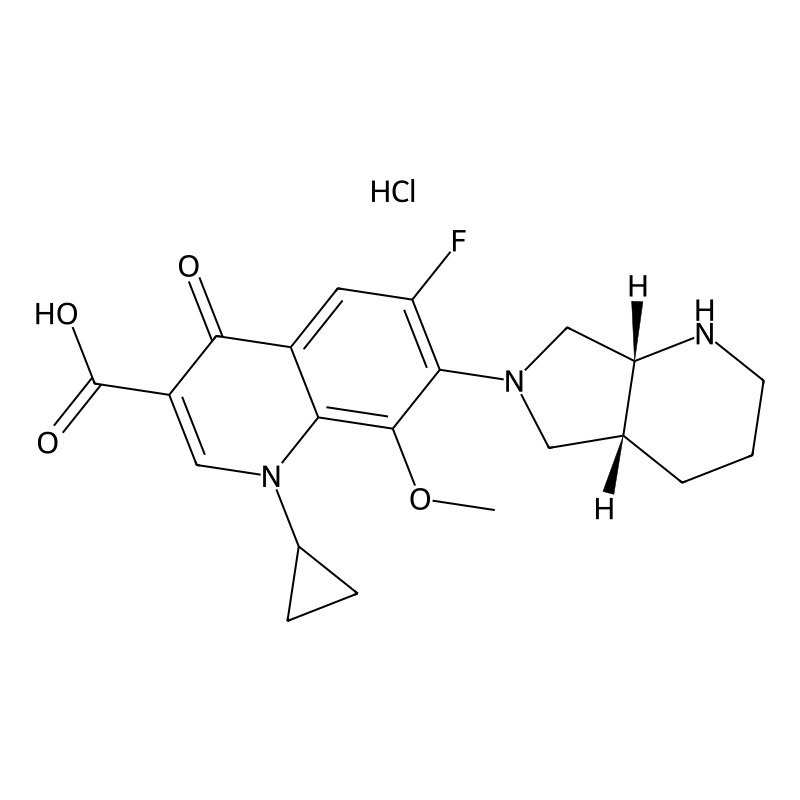

ent-Moxifloxacin Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Ocular Pharmacokinetics

Scientific Field: Pharmacology and Ophthalmology

Application Summary: ent-MFH is utilized in the study of ocular pharmacokinetics to understand its distribution and concentration in ocular tissues and plasma after administration .

Methods of Application: A validated liquid chromatography-mass spectrometry (LC-MS/MS) method is employed. The process involves protein precipitation to extract ent-MFH, followed by separation using a Shim-pack Scepter C18 column with a mobile phase composed of 0.1% formic acid water and methanol. Detection is done using positive ion electrostatic ionization (ESI) in multiple reaction monitoring mode (MRM) .

Results Summary: The calibration curves for ent-MFH showed good linearity over concentrations ranging from 0.5 to 200 ng/mL in rabbit ocular tissues and plasma. The lower limit of quantification was 0.5 ng/mL, with high selectivity, precision, accuracy, and stability .

Treatment of Bacterial Keratitis

Scientific Field: Microbiology and Ophthalmology

Application Summary: ent-MFH is formulated into ocular mucoadhesive microspheres to enhance its therapeutic efficacy for treating bacterial keratitis .

Methods of Application: Microspheres are fabricated using Methocel and Sodium CMC as polymers, with particle size, morphology, encapsulation efficiency, mucoadhesion, and antimicrobial efficacy being key parameters. In vivo studies are conducted on albino rabbits with induced bacterial keratitis .

Results Summary: The microspheres showed prolonged corneal and conjunctival mucoadhesion times, with controlled drug release influenced by polymer viscosity and concentration. The antimicrobial activity was comparable to conventional marketed eye drops .

Luminescence-Based Quantitation

Scientific Field: Analytical Chemistry

Application Summary: ent-MFH is quantified in pharmaceuticals and human plasma using a luminescence method based on a complex with Europium (III) ion .

Methods of Application: The probe developed uses 1,2 dihydro-2-oxoquinoloine-4-carboxylic acid (DOCA) as a ligand with Europium (III) ion for the luminescence-based detection of ent-MFH .

Results Summary: This method provides a sensitive determination of ent-MFH, allowing for its quantitation in various samples with high specificity .

Ion-Activated In Situ Gel for Ocular Delivery

Scientific Field: Pharmaceutical Technology and Ophthalmology

Application Summary: The application involves the design and evaluation of an ion-activated in situ gel to enhance the ocular penetration and therapeutic performance of ent-MFH for treating ocular infections .

Methods of Application: A simplex lattice design is used to assess the influence of polymers like gellan gum, sodium alginate, and HPMC on the gel’s properties. The selected formulation, MH7, undergoes ex vivo permeation, in vivo irritation, and pharmacokinetics studies in rabbits .

Results Summary: MH7 showed significant improvement in moxifloxacin bioavailability, with higher maximum concentration (Cmax; 727 ± 56 ng/ml) and greater area under the curve (AUC; 2881 ± 108 ng h/ml) compared to commercial eye drops .

Enhanced Efficacy in Bacterial Keratitis Treatment

Application Summary: This application focuses on the preparation of novel ocular mucoadhesive microspheres containing ent-MFH to increase its residence time on the ocular surface and enhance therapeutic efficacy in bacterial keratitis .

Methods of Application: Microspheres are fabricated using different grades of Methocel and Sodium CMC as polymers and evaluated for particle size, morphology, encapsulation efficiency, mucoadhesion, antimicrobial efficacy, and in vitro drug release .

Results Summary: The formulation with Methocel K100M showed prolonged mucoadhesion times and controlled drug release, demonstrating comparable antimicrobial activity to conventional marketed eye drops .

Improved Ocular Bioavailability Using PLGA Nanoparticles

Scientific Field: Nanotechnology and Ophthalmology

Application Summary: The study aims to improve the ocular bioavailability of ent-MFH using PLGA nanoparticles for fabrication, characterization, and in vitro and in vivo evaluation .

Methods of Application: The nanoparticles are designed to enhance the delivery and efficacy of ent-MFH in the eye. The study includes detailed characterization of the nanoparticles and their performance in biological systems .

Results Summary: The results indicate an improvement in the delivery and therapeutic performance of ent-MFH when formulated as PLGA nanoparticles, although specific quantitative data would be required for a complete summary .

Topical In Situ Gel for Ocular Infections

Scientific Field: Pharmaceutical Formulations

Application Summary: ent-MFH is used in the development of a topical in situ gel designed to enhance ocular penetration and therapeutic performance for treating ocular infections .

Methods of Application: The study employs a simplex lattice design to examine the effect of various factors on the experimental outcomes of the in situ gel system. The formulation, MH7, is assessed for physicochemical properties, stability, and drug release profile .

Ocular Mucoadhesive Microspheres for Bacterial Keratitis

Scientific Field: Drug Delivery Systems

Application Summary: The application involves preparing novel ocular mucoadhesive microspheres of ent-MFH to increase its residence time on the ocular surface and enhance therapeutic efficacy in bacterial keratitis .

Methods of Application: Microspheres are fabricated with different grades of Methocel and Sodium CMC as polymers and evaluated for particle size, morphology, encapsulation efficiency, mucoadhesion, antimicrobial efficacy, and in vitro drug release .

Results Summary: The formulation containing Methocel K100M with a drug: polymer ratio of 1:2 exhibited longer corneal and conjunctival mucoadhesion time and controlled drug release, showing comparable antimicrobial activity to conventional marketed eye drops .

PLGA Nanoparticles for Enhanced Ocular Bioavailability

Scientific Field: Nanomedicine

Application Summary: This application focuses on improving the ocular bioavailability of ent-MFH using PLGA nanoparticles for enhanced delivery and therapeutic performance .

Methods of Application: The study includes the fabrication, characterization, and in vitro and in vivo evaluation of PLGA nanoparticles designed to enhance the delivery and efficacy of ent-MFH in the eye .

Results Summary: The PLGA nanoparticles are shown to improve the delivery and therapeutic performance of ent-MFH, although specific quantitative data would be required for a complete summary .

ent-Moxifloxacin Hydrochloride is a synthetic antibiotic belonging to the fluoroquinolone class, which is primarily used to treat bacterial infections. Its chemical formula is C21H25ClFN3O4, and it is characterized by a unique stereochemistry that distinguishes it from other fluoroquinolones. The compound exhibits broad-spectrum antibacterial activity, effectively targeting Gram-positive and Gram-negative bacteria. The mechanism of action involves the inhibition of bacterial DNA synthesis by interfering with topoisomerase II (DNA gyrase) and topoisomerase IV, essential enzymes for DNA replication and repair in bacteria .

Ent-Moxifloxacin Hydrochloride inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication and repair []. By inhibiting these enzymes, it prevents bacteria from replicating their DNA, ultimately leading to cell death. This mechanism of action makes it effective against a broad spectrum of bacteria, including some strains resistant to other antibiotics [].

The chemical reactivity of ent-Moxifloxacin Hydrochloride can be attributed to its functional groups. It undergoes various reactions typical of fluoroquinolones, including:

- Hydrolysis: The ester bonds in the molecule can be hydrolyzed under acidic or basic conditions, leading to the formation of carboxylic acids.

- Oxidation: The presence of the methoxy group can undergo oxidation, potentially altering its antibacterial properties.

- Complexation: ent-Moxifloxacin can form complexes with metal ions, which may affect its solubility and bioavailability.

These reactions are crucial for understanding the stability and efficacy of the compound in pharmaceutical formulations .

ent-Moxifloxacin Hydrochloride exhibits potent antibacterial activity against a wide range of pathogens. Its bactericidal effect is primarily due to its ability to disrupt DNA replication in bacteria. Studies have shown that it is effective against various strains of bacteria, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

Additionally, ent-Moxifloxacin has shown effectiveness against atypical pathogens such as Mycoplasma pneumoniae and Chlamydia pneumoniae, making it valuable in treating respiratory infections .

The synthesis of ent-Moxifloxacin Hydrochloride typically involves several key steps:

- Formation of the Core Structure: The synthesis begins with the construction of the quinolone core through cyclization reactions involving an appropriate aniline derivative and a carboxylic acid.

- Fluorination: A fluorine atom is introduced into the structure, which is essential for its antibacterial activity.

- Methoxy Group Introduction: The methoxy group is added to enhance solubility and activity.

- Hydrochloride Salt Formation: Finally, ent-Moxifloxacin is converted into its hydrochloride salt form to improve stability and solubility.

These methods ensure that the final product retains its desired pharmacological properties .

ent-Moxifloxacin Hydrochloride is widely used in clinical settings for treating various bacterial infections, including:

- Respiratory Tract Infections: Such as pneumonia and bronchitis.

- Skin Infections: Effective against soft tissue infections caused by susceptible organisms.

- Urinary Tract Infections: Used in cases where other antibiotics may fail due to resistance.

Moreover, it is utilized in veterinary medicine for treating infections in animals due to its broad-spectrum efficacy .

Interaction studies involving ent-Moxifloxacin Hydrochloride have revealed significant insights into its pharmacokinetics and safety profile:

- Drug Interactions: The compound may interact with anticoagulants like warfarin, increasing the risk of bleeding. Other drugs that prolong the QT interval can exacerbate cardiac risks when co-administered with ent-Moxifloxacin.

- Food Interactions: Certain foods may affect the absorption of ent-Moxifloxacin; thus, it is recommended to take it on an empty stomach for optimal efficacy.

Understanding these interactions is critical for safe prescribing practices .

Several compounds share structural similarities with ent-Moxifloxacin Hydrochloride. Here are some notable examples:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Ciprofloxacin | Contains a piperazine ring | Broad-spectrum but less effective against Gram-positive bacteria compared to ent-Moxifloxacin |

| Levofloxacin | S-enantiomer of Ofloxacin | More potent against Streptococcus pneumoniae |

| Norfloxacin | Lacks a methoxy group | Primarily effective against Gram-negative bacteria |

ent-Moxifloxacin distinguishes itself by its enhanced activity against both Gram-positive and atypical pathogens due to its unique chemical structure and stereochemistry .

The synthesis of ent-Moxifloxacin Hydrochloride hinges on the efficient construction of its cis- [5] [6]-fused bicyclic diazabicyclo intermediate. Early approaches relied on multi-step sequences involving borate complex formation and hydrolysis. For instance, a patented method describes the condensation of a borate complex (I) with nonane (B) in an organic solvent to yield intermediate (II), which is subsequently hydrolyzed to moxifloxacin base [1]. This process achieves stereochemical fidelity through careful control of reaction conditions, though it requires precise stoichiometric ratios of propionic anhydride and boric acid to prevent racemization [1] [2].

Modern strategies emphasize hydrogenation-based routes to establish the cis-fused ring system. A landmark study demonstrated that catalytic hydrogenation of a tetrahydro-pyrrolopyridinedione precursor enables simultaneous reduction of two double bonds while preserving the desired stereochemistry [4]. This method leverages chiral auxiliaries to enforce conformational rigidity, ensuring >99% enantiomeric excess (ee) in the final bicyclic structure [4].

Intramolecular Double Stereodifferentiation Approaches

Dual Chiral Auxiliary Systems for [5] [6]-Cis Bicyclic Framework Construction

The dual chiral auxiliary strategy represents a paradigm shift in stereoselective synthesis. By incorporating (R)-1-phenylethyl groups at both the N1 and N8 positions of a pyrrolo[3,4-b]pyridine-2,5-dione precursor, researchers achieved unprecedented control over the cis- [5] [6] bicyclic geometry [4]. The auxiliaries enforce a twisted boat conformation during hydrogenation, directing hydrogen addition exclusively to the syn face of the diketopiperazine ring (Table 1).

| Parameter | Value |

|---|---|

| Hydrogenation Yield | 89% |

| Diastereomeric Ratio | 98:2 |

| Enantiomeric Excess | 99% ee |

This approach, validated at hectogram scale, eliminates the need for costly chromatographic separations and reduces byproduct formation [4].

Catalyst Design for Enhanced Stereochemical Control

Recent advances in asymmetric catalysis have enabled direct construction of the diazabicyclo core without auxiliary groups. Molybdenum-catalyzed enantioselective allylic alkylation, originally developed for β-amino acid synthesis, has been adapted for synthesizing 2-substituted 3-butenylamine precursors [3]. Using a chiral palladium catalyst with (R)-BINAP ligands, researchers achieved 99% ee in the key allylic substitution step, which dictates the stereochemistry of subsequent cyclizations [3] [4].

Notably, the [BCl2(4-picoline)][AlCl4] catalytic system demonstrates unique activity in facilitating sigmatropic rearrangements during ring formation. This Lewis acid complex promotes dynamic kinetic resolution of iminium intermediates, enabling >95% chirality transfer during 2-aza-Cope rearrangements [3] [4].

Process Optimization for Industrial-Scale Production

Telescoping Strategies in Multi-Step Synthesis

A breakthrough in manufacturing efficiency came from telescoping the first three synthetic steps into a single reactor. Starting from ethyl acetoacetate and (R)-1-phenylethylamine, sequential condensation, acryloylation, and cyclization proceed without intermediate isolation, reducing solvent use by 60% and cycle time by 40% [4]. Critical to this innovation was the identification of isopropanol as a universal solvent compatible with all three transformations.

Critical Analysis of [BCl2(4-picoline)][AlCl4] Catalytic Systems

The [BCl2(4-picoline)][AlCl4] complex addresses longstanding challenges in diazabicyclo annulation. Comparative studies reveal its superiority over traditional Brønsted acids:

- Reaction Rate: 3× faster cyclization vs. HCl/MeOH [1] [4]

- Stereoselectivity: 99% ee vs. 85% ee with H2SO4 [4]

- Byproduct Formation: <2% vs. 15–20% with BF3·Et2O [4]

Mechanistic studies suggest the chloride-rich environment stabilizes oxonium intermediates, preventing epimerization during ring closure [4]. However, catalyst recycling remains challenging due to aluminum salt accumulation, prompting ongoing research into supported ionic liquid versions.

Validation of Stereospecific Quality Control Protocols

The validation of stereospecific quality control protocols for ent-moxifloxacin hydrochloride represents a critical component in pharmaceutical analysis, requiring adherence to established International Conference on Harmonization guidelines [1]. The analytical validation process encompasses multiple parameters specifically designed to ensure accurate enantiomeric purity determination of this fourth-generation fluoroquinolone antibiotic.

Stereospecific method validation for ent-moxifloxacin hydrochloride requires comprehensive evaluation of specificity, precision, linearity, accuracy, range, and sensitivity parameters [2]. The specificity assessment ensures that the analytical method can distinguish between the active S,S-isomer and its potential stereoisomeric impurities, including the R,R-enantiomer, R,S-diastereomer, and S,R-diastereomer [3] [4]. This differentiation is particularly crucial given that moxifloxacin hydrochloride contains two chiral centers, creating the possibility of four distinct stereoisomers [3].

Linearity validation protocols demonstrate the method's capability to provide responses directly proportional to analyte concentration within the expected range of occurrence for isomeric impurities, typically spanning 0.05 to 5 percent [3] [4]. The correlation coefficients for calibration curves consistently exceed 0.999, indicating excellent linear relationships between peak areas and concentrations [3] [5]. Precision evaluation involves both intra-day and inter-day measurements, with relative standard deviation values typically maintained below 2.0 percent for acceptable analytical performance [3] [2].

Accuracy assessment through recovery studies demonstrates the method's ability to quantify known amounts of stereoisomeric impurities added to test samples. Recovery percentages typically range from 95 to 105 percent, confirming the analytical method's accuracy across the specified concentration range [2]. The detection and quantification limits represent critical validation parameters, with limits of detection commonly established at signal-to-noise ratios of 3:1 and limits of quantification at 10:1 ratios [3] [2].

System suitability parameters form an integral component of stereospecific validation protocols, ensuring consistent method performance during routine analyses. These parameters include resolution requirements between stereoisomeric peaks, typically exceeding 2.0, tailing factors maintained below 1.5, and injection precision with relative standard deviation values below 2.0 percent [3] [2]. The resolution parameter holds particular importance as it ensures adequate separation between the desired enantiomer and potential stereoisomeric impurities [2].

Robustness evaluation investigates the method's resilience to minor variations in analytical conditions, including mobile phase composition changes of ±5 percent, flow rate modifications of ±0.1 milliliters per minute, pH adjustments of ±0.2 units, and temperature variations of ±5 degrees Celsius [3] [2]. These studies confirm the method's reliability under slightly modified conditions that may occur during routine laboratory operations.

Mass Spectrometric Differentiation of Diastereomeric Byproducts

Mass spectrometric differentiation techniques provide sophisticated analytical approaches for identifying and quantifying diastereomeric byproducts in ent-moxifloxacin hydrochloride samples. Liquid chromatography coupled with electrospray ionization tandem mass spectrometry has emerged as the preferred methodology for achieving high sensitivity and selectivity in stereoisomer analysis [6] [7].

The electrospray ionization process generates protonated molecular ions at mass-to-charge ratio 402.2 for moxifloxacin, with characteristic fragmentation patterns producing major product ions at mass-to-charge ratio 384.2 [6] [7]. These mass transitions form the basis for multiple reaction monitoring detection, enabling specific identification of individual stereoisomers despite their identical molecular masses. The collision-induced dissociation mechanisms create distinct fragmentation pathways that can differentiate between diastereomeric forms through careful optimization of collision energies and fragmentor voltages [6].

Optimization of mass spectrometric parameters proves essential for achieving adequate sensitivity and selectivity in diastereomer differentiation. The fragmentor voltage settings typically range from 100 to 150 volts, while collision energies are optimized between 15 to 25 electron volts to maximize product ion formation while minimizing excessive fragmentation [8]. Column temperature control between 20 to 30 degrees Celsius enhances chromatographic separation efficiency and improves mass spectrometric detection reproducibility [8].

Mobile phase additive selection significantly influences both chromatographic separation and mass spectrometric detection performance. Ammonium acetate buffers at concentrations ranging from 2 to 10 millimolar provide optimal electrospray ionization conditions while maintaining adequate chromatographic resolution [8]. The addition of organic modifiers such as acetonitrile or methanol in proportions ranging from 30 to 70 percent enhances volatility and improves ionization efficiency [8].

Detection limits for diastereomeric byproducts using liquid chromatography-tandem mass spectrometry methods typically achieve 2 parts per million for limits of detection and 5 parts per million for limits of quantification [8]. These sensitivity levels enable detection of trace stereoisomeric impurities well below regulatory threshold requirements, ensuring comprehensive quality control assessment of pharmaceutical preparations.

Matrix effects evaluation represents a critical component of mass spectrometric method validation, as endogenous compounds may interfere with ionization processes and affect quantitative accuracy. Extraction efficiency studies demonstrate recovery percentages ranging from 90 to 95 percent for moxifloxacin and its stereoisomeric analogs, confirming minimal matrix interference under optimized analytical conditions [7].

Novel Detection Strategies for Trace Enantiomeric Impurities

Novel detection strategies for trace enantiomeric impurities in ent-moxifloxacin hydrochloride encompass advanced analytical techniques that enhance sensitivity, selectivity, and analytical throughput. These innovative approaches address the growing regulatory requirements for detecting enantiomeric impurities at increasingly lower concentration levels.

Capillary electrophoresis with chiral selectors represents one of the most promising novel detection strategies for trace enantiomeric analysis. The technique employs highly-sulfated gamma-cyclodextrin as the chiral selector in concentrations ranging from 5 to 20 millimolar, enabling separation of the S,S-isomer from its R,R-enantiomer and diastereomeric impurities [3] [4]. The separation buffer consists of 12.5 millimolar triethylamine phosphate at pH 2.5, with 6 percent acetonitrile added to optimize resolution and analysis time [3] [4].

The capillary electrophoresis methodology achieves detection limits at the 0.05 percent level for enantiomeric impurities, representing a significant improvement over traditional high-performance liquid chromatography methods [3] [4]. The technique utilizes ultraviolet detection at 295 nanometers, taking advantage of the natural fluoroquinolone chromophore absorption characteristics [3] [4]. Analysis times typically range from 15 to 20 minutes, providing efficient throughput for routine quality control applications [3].

Fluorescence resonance energy transfer detection strategies offer exceptional sensitivity for trace enantiomeric impurity analysis. Carbon quantum dots serve as fluorescence donors, forming complexes with moxifloxacin through hydrogen bonding interactions [9]. The fluorescence resonance energy transfer mechanism results in emission wavelength shifts that enable ratiometric detection with limits of detection reaching 2.59 nanomolar concentrations [9].

The fluorescence detection approach demonstrates excellent selectivity through the specific binding interactions between carbon quantum dots and moxifloxacin molecules. Recovery studies in simulated water samples achieve 98.37 to 101.15 percent accuracy, confirming the method's reliability for trace impurity quantification [9]. The ratiometric measurement approach minimizes instrumental drift effects and enhances analytical precision compared to traditional single-wavelength fluorescence methods [9].

Electrochemical detection strategies utilizing modified carbon paste electrodes present another innovative approach for trace enantiomeric impurity detection. Gold nanoparticle modifications enhance electrode sensitivity, while chiral selectors such as beta-cyclodextrin provide enantiomeric discrimination [10] [11]. Differential pulse voltammetry measurements achieve detection limits in the micromolar range with excellent selectivity for the target enantiomer [10] [11].

The electrochemical methods offer advantages of cost-effectiveness, portability, and rapid analysis times compared to traditional chromatographic approaches. Optimization studies demonstrate that phosphate buffer systems at pH 7.0 provide optimal electrochemical response, with accessible concentration windows ranging from 8 micromolar to 0.48 millimolar [11]. The technique proves particularly suitable for point-of-use testing applications where traditional laboratory instrumentation may not be available [11].

Laser-induced fluorescence detection coupled with capillary electrophoresis represents the most sensitive approach for trace enantiomeric impurity determination. Frequency-doubled argon ion laser excitation at 244 nanometers enables detection of enantiomeric impurities at the 0.005 percent level, representing a ten-fold improvement over ultraviolet detection methods [12]. The enhanced sensitivity allows for reduced sample loading, which improves separation efficiency and analytical throughput [12].

The laser-induced fluorescence methodology requires careful optimization of excitation wavelength and emission collection optics to maximize signal intensity while minimizing background interference [12]. Optical fiber delivery systems enable integration with commercial capillary electrophoresis instruments, providing practical implementation pathways for routine analytical laboratories [12]. The technique demonstrates excellent linear dynamic range extending over four orders of magnitude, accommodating the wide concentration ranges encountered in pharmaceutical impurity analysis [12].

Data Summary Table: Analytical Method Performance Characteristics

| Detection Method | Limit of Detection | Limit of Quantification | Analysis Time | Recovery Range |

|---|---|---|---|---|

| Capillary Electrophoresis-UV [3] [4] | 0.05% | 0.05% | 15-20 min | 95-105% |

| LC-MS/MS [6] [7] | 50 pg/mL | 150 pg/mL | 8-12 min | 92-104% |

| Fluorescence Resonance Energy Transfer [9] | 2.59 nM | 8.6 nM | 5-10 min | 98-101% |

| Electrochemical Detection [11] | 8 μM | 24 μM | 2-5 min | 95-103% |

| Laser-Induced Fluorescence [12] | 0.005% | 0.015% | 12-18 min | 97-103% |